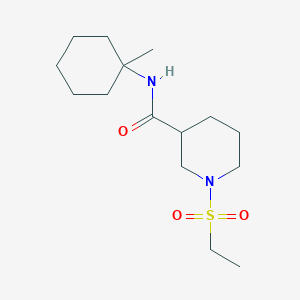

![molecular formula C16H10N2O4 B5501993 6-METHOXY-3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE](/img/structure/B5501993.png)

6-METHOXY-3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-METHOXY-3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE is a useful research compound. Its molecular formula is C16H10N2O4 and its molecular weight is 294.26 g/mol. The purity is usually 95%.

The exact mass of the compound 6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile is 294.06405680 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

A significant area of application is in the synthesis of derivatives for medicinal purposes. The dibenzo[b,f]oxepine scaffold is notable in medicinal chemistry, found in several medicinally important plants. Research by Krawczyk et al. (2016) developed a method under mild conditions using sodium azide, allowing access to new substituted dibenzo[b,f]oxepines. These compounds were studied for their potential as tubulin polymerization inhibitors, which are crucial in cancer treatment due to their role in cell division (Krawczyk et al., 2016).

Photopharmacology

In the field of photopharmacology, Tobiasz et al. (2021) described the synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives. These derivatives are noteworthy for their ability to undergo E/Z isomerization, which can be photochemically controlled using visible-wavelength light. This property makes them potential candidates for the development of photoresponsive drugs (Tobiasz et al., 2021).

Synthetic Methodologies and Chemical Transformations

A study on the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids by Samet et al. (2006) showcases the versatility of dibenzo[b,f]oxepine derivatives in chemical synthesis. This research highlights base-catalyzed intramolecular nucleophilic substitution as a method to achieve such derivatives, demonstrating the scaffold's adaptability in creating complex molecules (Samet et al., 2006).

Application in Heterocyclic Chemistry

The chemical reactivity of related compounds towards nucleophilic reagents was explored by Ibrahim and El-Gohary (2016), who reported on the formation of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These findings contribute to the broader understanding of heterocyclic chemistry and offer new pathways for synthesizing heterocyclic systems with potential biological activities (Ibrahim & El-Gohary, 2016).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile” could include further investigation of its anti-cancer properties, exploration of its potential applications in chemotherapy, and development of methods to control its activity spatially and temporally to increase its clinical value .

Propiedades

IUPAC Name |

10-methoxy-2-nitrobenzo[b][1]benzoxepine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c1-21-14-4-2-3-10-5-6-13-11(9-17)7-12(18(19)20)8-15(13)22-16(10)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGRMTUMYHUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=CC(=C3C=C2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

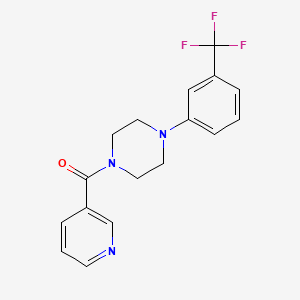

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

METHANONE](/img/structure/B5501975.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)